molecular formula C14H25ClN2O2 B2399375 (1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide CAS No. 2411181-50-3

(1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide

Número de catálogo B2399375
Número CAS: 2411181-50-3
Peso molecular: 288.82
Clave InChI: KPUVIJSPVCKHHR-NWDGAFQWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide, commonly known as CEP-1347, is a small molecule that has been studied for its potential therapeutic applications in various neurological disorders. CEP-1347 is a selective inhibitor of the c-Jun N-terminal kinase (JNK) pathway, which plays a crucial role in regulating cellular responses to stress and inflammation.

Aplicaciones Científicas De Investigación

CEP-1347 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. The (1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide pathway has been implicated in the pathogenesis of these disorders, and the inhibition of this pathway by CEP-1347 has been shown to have neuroprotective effects in preclinical studies. In addition, CEP-1347 has been studied for its potential anti-inflammatory and anti-tumor activities.

Mecanismo De Acción

CEP-1347 is a selective inhibitor of the (1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide pathway, which is activated in response to stress and inflammation. The (1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide pathway regulates a wide range of cellular processes, including apoptosis, inflammation, and cell proliferation. The inhibition of this pathway by CEP-1347 has been shown to have neuroprotective effects by reducing neuronal apoptosis and inflammation. CEP-1347 has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have a wide range of biochemical and physiological effects. In preclinical studies, CEP-1347 has been shown to reduce neuronal apoptosis and inflammation, improve motor function, and increase survival in animal models of neurological disorders. CEP-1347 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. However, the effects of CEP-1347 on human subjects are still under investigation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CEP-1347 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified, making it an ideal candidate for drug development. CEP-1347 is also a selective inhibitor of the (1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide pathway, which allows for the study of the specific effects of (1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide inhibition on cellular processes. However, CEP-1347 has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. In addition, the effects of CEP-1347 on human subjects are still under investigation, which limits its clinical applications.

Direcciones Futuras

There are several future directions for the research of CEP-1347. One direction is the investigation of the effects of CEP-1347 on human subjects. Clinical trials are currently underway to evaluate the safety and efficacy of CEP-1347 in the treatment of neurological disorders. Another direction is the development of more potent and selective (1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide inhibitors based on the structure of CEP-1347. These inhibitors may have improved bioavailability and efficacy compared to CEP-1347. Finally, the effects of (1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide inhibition on other cellular processes, such as autophagy and metabolism, need to be further investigated to fully understand the potential therapeutic applications of (1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide inhibitors.
Conclusion:
CEP-1347 is a small molecule that has been extensively studied for its potential therapeutic applications in various neurological disorders. Its selective inhibition of the (1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide pathway has been shown to have neuroprotective effects in preclinical studies. CEP-1347 also has potential anti-inflammatory and anti-tumor activities. However, the effects of CEP-1347 on human subjects are still under investigation, and the development of more potent and selective (1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide inhibitors is needed.

Métodos De Síntesis

CEP-1347 can be synthesized using a series of chemical reactions starting from commercially available starting materials. The synthesis involves the formation of the cyclopentane ring followed by the introduction of the chloroacetyl and ethylbutylamino groups. The final step involves the introduction of the carboxamide group, which is essential for the (1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide inhibitory activity of CEP-1347. The synthesis of CEP-1347 has been reported in several publications, and the compound is commercially available for research purposes.

Propiedades

IUPAC Name

(1S,3R)-3-[(2-chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClN2O2/c1-3-10(4-2)9-17(13(18)8-15)12-6-5-11(7-12)14(16)19/h10-12H,3-9H2,1-2H3,(H2,16,19)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUVIJSPVCKHHR-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN(C1CCC(C1)C(=O)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)CN([C@@H]1CC[C@@H](C1)C(=O)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.